N-(3-Methoxypropyl)quinolin-8-amine
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Overview
Description
N-(3-Methoxypropyl)quinolin-8-amine is a chemical compound that belongs to the class of quinolin-8-amines. Quinolin-8-amines are valuable scaffolds in organic synthesis and have widespread applications in various fields, including medicinal chemistry and materials science. The compound features a quinoline ring system substituted with an amine group at the 8-position and a 3-methoxypropyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxypropyl)quinolin-8-amine can be achieved through several synthetic routes. One common method involves the reaction of quinoline-8-amine with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another approach involves the use of N-propargyl aniline derivatives, which undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination or hydroarylation. This method employs stannic chloride or indium (III) chloride as catalysts and can be conducted under aerobic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of catalysts, solvents, and reaction parameters can be optimized to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxypropyl)quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
N-(3-Methoxypropyl)quinolin-8-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3-Methoxypropyl)quinolin-8-amine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand for coordination chemistry, forming complexes with metal ions. It may also serve as a directing group in organic synthesis, facilitating C-H bond activation and functionalization through single electron transfer (SET) pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-amine: A structural isomer with similar applications in organic synthesis and medicinal chemistry.
N-(2-Arylethyl)quinolin-3-amine: Known for its anti-mycobacterial activity and potential as a lead compound in drug discovery.
Quinoxalines: Another class of nitrogen-containing heterocycles with widespread occurrence in nature and pharmaceutical value.
Uniqueness
N-(3-Methoxypropyl)quinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methoxypropyl group enhances its solubility and reactivity, making it a valuable scaffold for further functionalization and application in various fields.
Properties
CAS No. |
67060-66-6 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-(3-methoxypropyl)quinolin-8-amine |
InChI |
InChI=1S/C13H16N2O/c1-16-10-4-9-14-12-7-2-5-11-6-3-8-15-13(11)12/h2-3,5-8,14H,4,9-10H2,1H3 |
InChI Key |
CHUPLWGAGXQGTJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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